molecular formula C16H22N2O4 B11775530 tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate

tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate

Katalognummer: B11775530
Molekulargewicht: 306.36 g/mol
InChI-Schlüssel: RCVBLTREIOKTLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C17H22N2O4 It is characterized by the presence of a piperazine ring substituted with a benzo[d][1,3]dioxole moiety and a tert-butyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzo[d][1,3]dioxole moiety and the piperazine ring.

    Coupling Reaction: The benzo[d][1,3]dioxole moiety is coupled with the piperazine ring using a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction.

    Esterification: The resulting intermediate is then esterified with tert-butyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate involves its interaction with molecular targets and pathways within cells. The compound may bind to specific proteins or enzymes, modulating their activity and affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate is unique due to its specific structural features, including the benzo[d][1,3]dioxole moiety and the tert-butyl ester group

Eigenschaften

Molekularformel

C16H22N2O4

Molekulargewicht

306.36 g/mol

IUPAC-Name

tert-butyl 4-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-8-6-17(7-9-18)12-4-5-13-14(10-12)21-11-20-13/h4-5,10H,6-9,11H2,1-3H3

InChI-Schlüssel

RCVBLTREIOKTLM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.